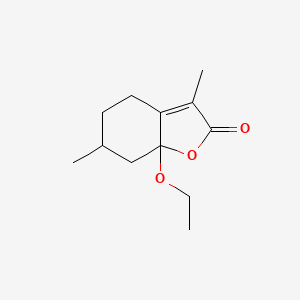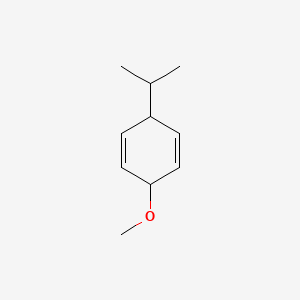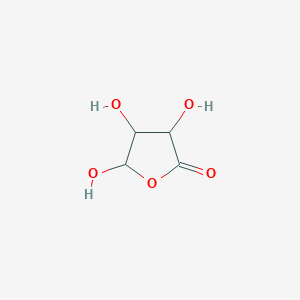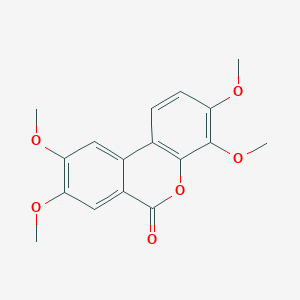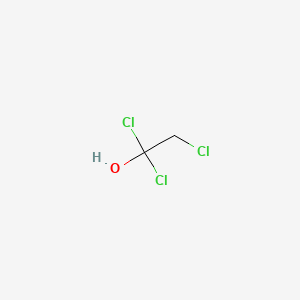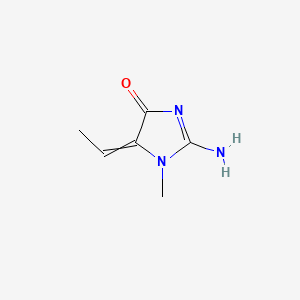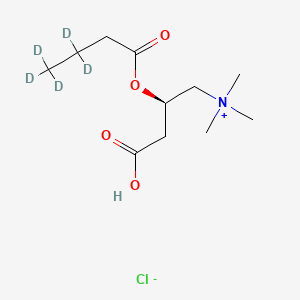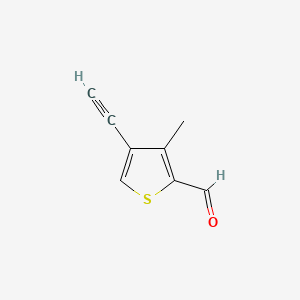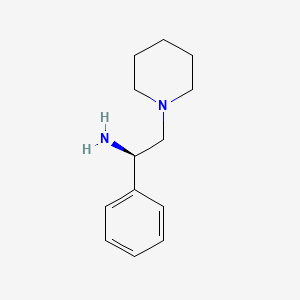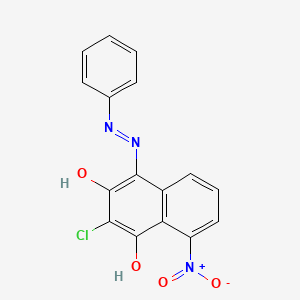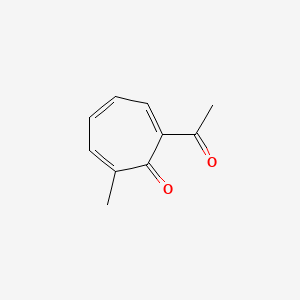![molecular formula C18H22ClNO3 B13837430 (4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a benzyl group, a chlorinated pentenoyl chain, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Chlorinated Pentenoyl Chain: This can be done through a series of reactions including halogenation, alkylation, and olefination.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or acting as a catalyst in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives and chlorinated organic compounds.
Propriétés
Formule moléculaire |
C18H22ClNO3 |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
(4S)-4-benzyl-3-[(E,2S)-5-chloro-2-propan-2-ylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H22ClNO3/c1-13(2)16(9-6-10-19)17(21)20-15(12-23-18(20)22)11-14-7-4-3-5-8-14/h3-8,10,13,15-16H,9,11-12H2,1-2H3/b10-6+/t15-,16-/m0/s1 |
Clé InChI |
NWTCPOLSDXHJJC-DAASWOGBSA-N |
SMILES isomérique |
CC(C)[C@H](C/C=C/Cl)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(CC=CCl)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


